1-Chloroimidazo[1,5-d][1,2,4]triazin-4(3H)-one
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Overview
Description
Imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- is a heterocyclic compound that belongs to the class of imidazo-triazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an imidazo ring fused to a triazine ring, makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- typically involves the following steps:
Electrophilic Amination: The process begins with the electrophilic amination of starting imidazoles. This step is crucial for introducing the amino group into the imidazole ring.
Cyclization: The aminated imidazole undergoes cyclization to form the imidazo-triazine core structure.
Chlorination: The final step involves the chlorination of the imidazo-triazine core to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure safety and efficiency. Large-scale production often involves rigorous campaigns to identify safe reagents and reaction conditions .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted imidazo-triazines can be formed.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the original compound, respectively.
Scientific Research Applications
Imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the creation of diverse chemical libraries.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features.
Imidazo[1,2,4]triazole: Shares the triazole ring but differs in the position of nitrogen atoms.
Uniqueness:
Structural Uniqueness: The specific arrangement of nitrogen atoms and the presence of a chlorine atom make imidazo[1,5-d][1,2,4]triazin-4(3H)-one, 1-chloro- unique.
Reactivity: Its reactivity profile differs from other similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C5H3ClN4O |
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Molecular Weight |
170.56 g/mol |
IUPAC Name |
1-chloro-3H-imidazo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3-1-7-2-10(3)5(11)9-8-4/h1-2H,(H,9,11) |
InChI Key |
PBVJQPKSANCJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NNC(=O)N2C=N1)Cl |
Origin of Product |
United States |
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